(S)-Isopropyl 2-(((S)-(((2S,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-fluoro-3,4-dihydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate
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Overview
Description
(S)-Isopropyl 2-(((S)-(((2S,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-fluoro-3,4-dihydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
The synthesis of (S)-Isopropyl 2-(((S)-(((2S,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-fluoro-3,4-dihydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate involves several steps. The synthetic route typically starts with the preparation of the key intermediate, which is then subjected to various chemical reactions to introduce the necessary functional groups and chiral centers. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
(S)-Isopropyl 2-(((S)-(((2S,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-fluoro-3,4-dihydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe to study enzyme interactions and metabolic pathways. In medicine, it is investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.
Mechanism of Action
The mechanism of action of (S)-Isopropyl 2-(((S)-(((2S,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-fluoro-3,4-dihydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate involves its interaction with specific molecular targets and pathways. This compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may act as an inhibitor of RNA-dependent RNA polymerase, which is crucial for the replication of certain viruses .
Comparison with Similar Compounds
When compared to similar compounds, (S)-Isopropyl 2-(((S)-(((2S,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-fluoro-3,4-dihydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate stands out due to its unique combination of functional groups and chiral centers. Similar compounds include (S)-2-ethylbutyl 2-(((S)-(4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate and (2S)-2-ethylbutyl 2-(((perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate .
These compounds share some structural similarities but differ in their specific functional groups and stereochemistry, which can lead to differences in their chemical reactivity and biological activity.
Biological Activity
(S)-Isopropyl 2-(((S)-(((2S,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-fluoro-3,4-dihydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate), often referred to as compound 1, is a complex organic molecule with significant potential in medicinal chemistry. This article delves into its biological activity, examining its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C22H29FN3O10P and a molecular weight of 545.45 g/mol. Its complex structure includes a tetrahydrofuran moiety and a dihydropyrimidinone core, which are known to contribute to various biological activities.
Property | Value |
---|---|
Molecular Formula | C22H29FN3O10P |
Molecular Weight | 545.45 g/mol |
CAS Number | 1613591-96-0 |
The biological activity of compound 1 can be attributed to its interaction with specific biological targets. Research indicates that the tetrahydrofuran derivatives serve as potent inhibitors for HIV-1 protease by promoting hydrogen bonding and van der Waals interactions within the active site of the enzyme . This interaction is critical for the inhibition of viral replication.
Key Mechanisms:
- HIV-1 Protease Inhibition : The compound acts as a P2 ligand for HIV-1 protease inhibitors.
- Antibacterial Activity : Similar structures have shown antibacterial efficacy against various strains of bacteria .
Biological Activity Studies
Several studies have investigated the biological activities associated with compounds similar to this compound). Below are highlights from relevant research findings:
Case Study: HIV Protease Inhibition
A study published in September 2024 demonstrated that derivatives of tetrahydrofuran exhibited significant inhibitory activity against HIV protease. The high-resolution X-ray crystal structure revealed critical interactions between the ligand and the enzyme's active site .
Antibacterial Efficacy
Research on 3,4-dihydropyrimidinones has shown promising antibacterial properties. Compounds within this class were tested against various bacterial strains and demonstrated notable activity against Gram-positive bacteria .
Comparative Analysis of Related Compounds
To better understand the biological activity of compound 1, it is helpful to compare it with similar compounds:
Compound Name | Activity Type | IC50 Value (μM) |
---|---|---|
Compound A | HIV Protease Inhibitor | 0.64 |
Compound B | Antibacterial (Staphylococcus aureus) | 1.8 |
Compound C | Cytotoxicity (HeLa cells) | 7.0 |
Properties
Molecular Formula |
C22H29FN3O10P |
---|---|
Molecular Weight |
545.5 g/mol |
IUPAC Name |
propan-2-yl (2S)-2-[[[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-fluoro-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C22H29FN3O10P/c1-13(2)34-17(28)14(3)25-37(32,36-15-8-6-5-7-9-15)33-12-22(23)18(29)21(4,31)19(35-22)26-11-10-16(27)24-20(26)30/h5-11,13-14,18-19,29,31H,12H2,1-4H3,(H,25,32)(H,24,27,30)/t14-,18-,19+,21+,22+,37?/m0/s1 |
InChI Key |
NIJYGVDQZBBONK-UBOQJGLCSA-N |
Isomeric SMILES |
C[C@@H](C(=O)OC(C)C)NP(=O)(OC[C@@]1([C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)O)O)F)OC3=CC=CC=C3 |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(OCC1(C(C(C(O1)N2C=CC(=O)NC2=O)(C)O)O)F)OC3=CC=CC=C3 |
Origin of Product |
United States |
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